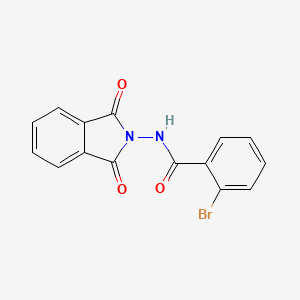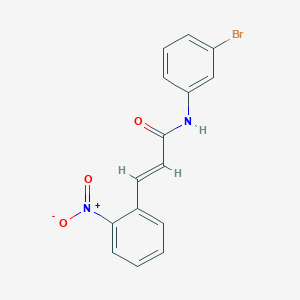
5-(4-ethyl-1-piperazinyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethyl-1-piperazinyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, commonly known as EPOC or AZD1981, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of oxazole derivatives and has been found to have anti-inflammatory properties.
Wirkmechanismus
EPOC is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). DP2 is involved in the recruitment of inflammatory cells to the site of inflammation and is therefore a potential target for anti-inflammatory drugs. By blocking DP2, EPOC reduces the recruitment of inflammatory cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
EPOC has been shown to reduce the levels of various inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the site of inflammation. In addition, EPOC has been shown to improve lung function in animals with COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EPOC in lab experiments is its selectivity for DP2. This allows researchers to specifically target DP2-mediated inflammation without affecting other inflammatory pathways. However, one of the limitations of using EPOC is its relatively low potency compared to other DP2 antagonists. This may require higher doses of EPOC to achieve the desired anti-inflammatory effects.
Zukünftige Richtungen
There are several future directions for the research on EPOC. One potential direction is the development of more potent DP2 antagonists based on the structure of EPOC. Another direction is the investigation of the potential use of EPOC in treating other inflammatory conditions, such as asthma and psoriasis. Furthermore, the use of EPOC in combination with other anti-inflammatory drugs may enhance its therapeutic effects. Finally, the investigation of the long-term safety and efficacy of EPOC in humans is needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of EPOC involves the reaction of 2-fluoro-4-nitrobenzoic acid with ethyl-4-piperazinecarboxylate in the presence of triethylamine to form 2-(2-fluorophenyl)-4-nitro-1,3-oxazole. The nitro group in this intermediate compound is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the amino group is cyanoethylated using acrylonitrile in the presence of potassium carbonate to obtain EPOC.
Wissenschaftliche Forschungsanwendungen
EPOC has been extensively studied for its anti-inflammatory properties. In various animal models, EPOC has been found to reduce inflammation in the lungs, liver, and brain. It has also been shown to improve lung function in animals with chronic obstructive pulmonary disease (COPD). Furthermore, EPOC has been studied for its potential use in treating inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
Eigenschaften
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-2-20-7-9-21(10-8-20)16-14(11-18)19-15(22-16)12-5-3-4-6-13(12)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVSNJVORPWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)

![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)


![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)